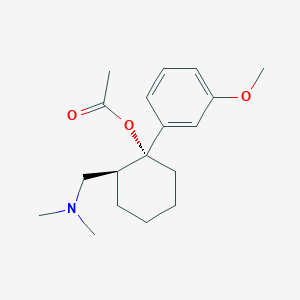

O-Acetyl Tramadol

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H27NO3 |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

[(1R,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexyl] acetate |

InChI |

InChI=1S/C18H27NO3/c1-14(20)22-18(15-9-7-10-17(12-15)21-4)11-6-5-8-16(18)13-19(2)3/h7,9-10,12,16H,5-6,8,11,13H2,1-4H3/t16-,18-/m0/s1 |

InChI Key |

LQUPISJKOHCHAY-WMZOPIPTSA-N |

Isomeric SMILES |

CC(=O)O[C@@]1(CCCC[C@H]1CN(C)C)C2=CC(=CC=C2)OC |

Canonical SMILES |

CC(=O)OC1(CCCCC1CN(C)C)C2=CC(=CC=C2)OC |

Origin of Product |

United States |

Foundational & Exploratory

O-Acetyl Tramadol: An Examination of a Enigmatic Derivative and the Well-Defined Opioid Activity of its Congeners

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the topic of O-Acetyl Tramadol and its mechanism of action at opioid receptors. An exhaustive search of scientific literature and chemical databases reveals a significant lack of publicly available pharmacological data for this compound. There is no published research detailing its binding affinity, efficacy, or functional activity at mu, delta, or kappa opioid receptors. This compound is identified as a distinct chemical entity and a tramadol derivative, but its biological effects remain uncharacterized in the scientific literature.

In light of this absence of data, this guide provides a comprehensive overview of the well-established mechanism of action of the parent compound, tramadol, and its primary active metabolite, O-desmethyltramadol (M1), at opioid receptors. This information is presented to serve as a foundational resource for researchers interested in the pharmacology of tramadol and its derivatives. The guide adheres to the core requirements of data presentation in structured tables, detailed experimental methodologies, and visualization of signaling pathways and experimental workflows using the DOT language for Graphviz.

This compound: A Chemical Overview

This compound, with the chemical name (1R,2R)-rel-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexyl Acetate and CAS number 1413642-27-9, is a derivative of tramadol. Its chemical structure is characterized by the acetylation of the hydroxyl group on the cyclohexyl ring of the tramadol molecule. While its synthesis is documented, its pharmacological properties, particularly its interaction with opioid receptors, have not been reported in peer-reviewed literature.

The Opioid Mechanism of Action of Tramadol and its Metabolites

Tramadol's analgesic effect is complex, involving a dual mechanism of action: a weak affinity for the µ-opioid receptor and the inhibition of the reuptake of serotonin and norepinephrine.[1][2] The opioid activity of tramadol is primarily attributed to its main metabolite, O-desmethyltramadol (M1).[3][4]

Binding Affinity at Opioid Receptors

The affinity of a compound for a receptor is quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. The binding affinities of tramadol and its metabolites for the human mu-opioid receptor (hMOR) have been determined through radioligand binding assays.

| Compound | Receptor | Ki (nM) | Reference(s) |

| (+/-)-Tramadol | human µ-opioid | 2400 | [4][5] |

| (+)-O-Desmethyltramadol (M1) | human µ-opioid | 3.4 | [4][5] |

| (-)-O-Desmethyltramadol (M1) | human µ-opioid | 240 | [4][5] |

| (+/-)-N-Desmethyltramadol (M2) | human µ-opioid | >10000 | [4][5] |

| (+/-)-M5 | human µ-opioid | 100 | [4][5] |

| Morphine | human µ-opioid | 0.9 - 4.7 |

Table 1: Binding Affinities (Ki) of Tramadol and its Metabolites for the Human µ-Opioid Receptor.

Functional Activity at Opioid Receptors

The functional activity of a compound at a G protein-coupled receptor, such as the µ-opioid receptor, can be assessed using GTPγS binding assays. This assay measures the agonist-induced stimulation of the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins, which is an early step in receptor activation. The potency (EC50) and efficacy (Emax) of a compound can be determined from these assays.

| Compound | Potency (EC50, nM) | Efficacy (Emax, % of baseline) | Reference(s) |

| (+)-O-Desmethyltramadol (M1) | 98 | 150 | [5] |

| (-)-O-Desmethyltramadol (M1) | 3300 | 80 | [5] |

| (+/-)-M5 | 1100 | 110 | [5] |

Table 2: Functional Activity of Tramadol Metabolites at the Human µ-Opioid Receptor (GTPγS Binding Assay).

Experimental Protocols

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol outlines a typical competitive binding assay to determine the Ki of a test compound for the µ-opioid receptor.

Materials:

-

Membranes from cells stably expressing the human µ-opioid receptor (e.g., CHO-hMOR cells).

-

Radioligand: [³H]Naloxone or [³H]DAMGO.

-

Test compounds (e.g., this compound, Tramadol, M1).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., 10 µM Naloxone).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add assay buffer, cell membranes, radioligand at a concentration near its Kd, and either the test compound or vehicle.

-

For non-specific binding wells, add the non-specific binding control.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for Functional Activity

This protocol describes a method to measure the agonist-stimulated G protein activation at the µ-opioid receptor.

Materials:

-

Membranes from cells expressing the human µ-opioid receptor.

-

[³⁵S]GTPγS.

-

Test compounds (agonists).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

GDP (to reduce basal binding).

-

Non-specific binding control (e.g., 10 µM unlabeled GTPγS).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the agonist compounds.

-

Pre-incubate cell membranes with GDP in assay buffer on ice.

-

In a 96-well plate, add the membrane suspension, test compounds, and [³⁵S]GTPγS.

-

For non-specific binding wells, add excess unlabeled GTPγS.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.

-

Plot the specific binding of [³⁵S]GTPγS as a function of the agonist concentration.

-

Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation) from the dose-response curve using non-linear regression.

Visualizations

Signaling Pathway of µ-Opioid Receptor Activation

Caption: µ-Opioid receptor signaling cascade upon agonist binding.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship of Tramadol Metabolism and Activity

Caption: Metabolic activation of tramadol to its active opioid metabolite.

Conclusion

While this compound is a known derivative of tramadol, there is a conspicuous absence of scientific literature detailing its pharmacological activity, particularly its mechanism of action at opioid receptors. This guide has therefore focused on providing a comprehensive, in-depth overview of the well-characterized opioid pharmacology of tramadol and its principal active metabolite, O-desmethyltramadol. The provided data tables, experimental protocols, and diagrams offer a robust resource for researchers in the field of opioid pharmacology and drug development. Future research is warranted to elucidate the potential opioid receptor activity and overall pharmacological profile of this compound to determine if it shares or diverges from the properties of its parent compound and its well-studied metabolites.

References

- 1. zenodo.org [zenodo.org]

- 2. (1R,2S)-4-(2-cyano-cyclohexyl-oxy)-2-trifluoromethyl-benzonitrile, a potent androgen receptor antagonist for stimulating hair growth and reducing sebum production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolic Stability of O-Acetyl Tramadol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro metabolic stability of O-Acetyl Tramadol. Due to the limited availability of direct research on this compound, this document leverages the extensive data available for its parent compound, tramadol, to infer its metabolic fate. This guide details the primary metabolic pathways, the cytochrome P450 (CYP) enzymes involved, and provides detailed experimental protocols for assessing in vitro metabolic stability using liver microsomes. Quantitative data for tramadol and its key metabolites are presented to serve as a benchmark for researchers. Furthermore, this guide includes workflow diagrams and putative metabolic pathways for this compound to aid in experimental design and data interpretation.

Introduction

Tramadol is a centrally acting analgesic with a dual mechanism of action.[1] It and its primary active metabolite, O-desmethyltramadol (M1), are agonists of the μ-opioid receptor. Tramadol also inhibits the reuptake of serotonin and norepinephrine.[2] The metabolic profile of tramadol is well-characterized, with O-demethylation to the active metabolite M1, and N-demethylation to N-desmethyltramadol (M2) being the principal phase I biotransformations.[3][4] These reactions are primarily catalyzed by cytochrome P450 enzymes, particularly CYP2D6, CYP3A4, and CYP2B6.[1][5]

This guide provides a detailed framework for researchers to investigate the in vitro metabolic stability of this compound, drawing parallels from the extensive research on tramadol.

Putative Metabolic Pathways of this compound

The metabolism of this compound is likely to proceed through two main pathways:

-

Deacetylation: The acetyl group is susceptible to hydrolysis by esterases present in liver microsomes and other biological matrices, yielding tramadol. Tramadol would then follow its known metabolic pathways.

-

Direct Metabolism: this compound may be directly metabolized by CYP enzymes prior to deacetylation.

The primary metabolic pathways for tramadol, which this compound is expected to follow after deacetylation, are O-demethylation and N-demethylation.[3]

-

O-demethylation , mediated primarily by CYP2D6, produces O-desmethyltramadol (M1), the main active metabolite.[1][3]

-

N-demethylation , catalyzed by CYP3A4 and CYP2B6, results in the formation of N-desmethyltramadol (M2).[3][5]

These primary metabolites can undergo further metabolism to secondary metabolites such as N,N-didesmethyl-tramadol (M3) and N,O-didesmethyl-tramadol (M5).[1][5] Phase II metabolism involves conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds for excretion.[1][3]

Mandatory Visualization

Caption: Putative metabolic pathway of this compound.

Experimental Protocols

This section details the methodologies for conducting in vitro metabolic stability assays using liver microsomes. These protocols can be adapted for the study of this compound.

Liver Microsome Stability Assay

This assay determines the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in phase I metabolic enzymes like CYPs.[6]

Materials and Equipment:

-

Liver microsomes (human or other species)[7]

-

Test compound (this compound) stock solution[8]

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[7][8]

-

NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[7][8]

-

Magnesium chloride (MgCl2)[8]

-

Incubator or water bath (37°C)[7]

-

Quenching solution (e.g., ice-cold acetonitrile or methanol)[8]

-

Internal standard for analytical quantification

-

96-well plates or microcentrifuge tubes[8]

-

Centrifuge[7]

-

LC-MS/MS system for analysis[7]

Experimental Workflow:

Caption: General workflow for a liver microsome stability assay.

Detailed Procedure:

-

Preparation:

-

Thaw frozen liver microsomes on ice.

-

Prepare a working solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO), ensuring the final solvent concentration in the incubation is low (<1%) to avoid enzyme inhibition.[9]

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate or microcentrifuge tubes, add the liver microsome suspension to the phosphate buffer.

-

Add the this compound working solution to the microsome suspension and pre-incubate at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A control incubation without the NADPH regenerating system should be included to assess non-enzymatic degradation.

-

Incubate the reaction mixture at 37°C with shaking.

-

-

Sampling and Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the incubation mixture.

-

Immediately terminate the reaction by adding the aliquot to a quenching solution (e.g., 2-3 volumes of ice-cold acetonitrile) containing an internal standard.

-

-

Sample Processing and Analysis:

-

Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

Analyze the samples by a validated LC-MS/MS method to determine the concentration of the remaining this compound.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[10]

Quantitative Data

As previously stated, specific quantitative data for the in vitro metabolic stability of this compound are not available in published literature. However, data for tramadol and its primary active metabolite, O-desmethyltramadol (M1), can provide a valuable reference point.

Table 1: In Vitro Intrinsic Clearance of Tramadol Metabolite M1 in Different Species

| Species | In Vitro System | Intrinsic Clearance (CLint) (µL/min/mg microsomal protein) |

| Common Brush-tailed Possum | Liver Microsomes | 9.9 ± 1.7 |

| Canine | Liver Microsomes | 1.9 ± 0.07 |

| Feline | Liver Microsomes | Too slow to determine |

| Common Brush-tailed Possum (Phase I) | Liver Microsomes | 47.6 |

| Canine (Phase I) | Liver Microsomes | 22.8 |

Data sourced from a study on the glucuronidation and phase I metabolism of O-desmethyltramadol.[11]

Table 2: Kinetic Parameters for Tramadol Metabolism in Human Liver Microsomes

| Metabolic Pathway | Enzyme(s) | Km (µM) |

| O-demethylation (to M1) | CYP2D6 (high-affinity) | 116 |

| N-demethylation (to M2) | CYP2B6, CYP3A4 (high-affinity) | 1021 |

Data from a study identifying cytochrome P-450 isoforms responsible for cis-tramadol metabolism.[5]

Analytical Methods for Quantification

A sensitive and specific analytical method is essential for accurately quantifying the parent compound and its metabolites in in vitro stability assays. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and reliable technique.

General LC-MS/MS Method Parameters for Tramadol and its Metabolites:

-

Chromatographic Separation: Reversed-phase chromatography using a C18 column is typically employed.[12]

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol) is common.[12]

-

Ionization: Electrospray ionization (ESI) in positive mode is generally used.

-

Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

Logical Relationship for Analytical Method Development:

References

- 1. droracle.ai [droracle.ai]

- 2. mit.primo.exlibrisgroup.com [mit.primo.exlibrisgroup.com]

- 3. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of cytochrome P-450 isoforms responsible for cis-tramadol metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 9. Methanol solvent may cause increased apparent metabolic instability in in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Intrinsic clearance rate of O-desmethyltramadol (M1) by glucuronide conjugation and phase I metabolism by feline, canine and common brush-tailed possum microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. wjbphs.com [wjbphs.com]

Preliminary Toxicological Screening of O-Acetyl Tramadol: A Technical Guide

Disclaimer: Publicly available toxicological data for O-Acetyl Tramadol is scarce to non-existent. This guide provides a framework for its preliminary toxicological screening based on the known toxicological profile of the parent compound, Tramadol, and its primary active metabolite, O-desmethyltramadol (M1). The experimental protocols described are proposed methodologies for assessing a novel Tramadol derivative.

Introduction

Tramadol is a centrally acting analgesic used for moderate to severe pain.[1][2][3] Its mechanism of action is complex, involving weak agonism at the µ-opioid receptor and inhibition of serotonin and norepinephrine reuptake.[1][2][3][4] Tramadol is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6, to its active metabolite, O-desmethyltramadol (M1), which has a significantly higher affinity for the µ-opioid receptor.[1][3][5]

This compound is a derivative of Tramadol. As with any new chemical entity intended for pharmaceutical use, a thorough toxicological evaluation is imperative to characterize its safety profile. This document outlines a proposed preliminary toxicological screening strategy for this compound, drawing parallels from the known toxicology of Tramadol and M1.

Known Toxicology of Tramadol and O-desmethyltramadol

The toxicological profile of Tramadol is well-documented and serves as a crucial reference for predicting the potential toxicities of its derivatives.

Acute Toxicity

Acute toxicity studies in animals have established the lethal dose 50 (LD50) for Tramadol.

| Compound | Species | Route of Administration | LD50 | Reference |

| Tramadol | Mouse | Oral | 270 mg/kg | [6] |

| Tramadol | Rat, Mouse | Oral | ~300-350 mg/kg | [7][8] |

| Tramadol | Rat, Mouse | Intravenous | 50-100 mg/kg | [7][8] |

In Vitro Cytotoxicity

Studies on human liver cancer cell lines (HepG2) have provided insights into the cytotoxic potential of Tramadol and its M1 metabolite.

| Compound | Cell Line | Concentration Range | Observed Effects | Reference |

| Tramadol | HepG2 | 2 µM (therapeutic) - 10 µM (toxic) | Dose and time-dependent cytotoxicity, apoptosis, and autophagy. | [9][10] |

| O-desmethyltramadol (M1) | HepG2 | 0.5 µM (therapeutic) - 2.5 µM (toxic) | Dose and time-dependent cytotoxicity, apoptosis only. | [9][10] |

Organ-Specific Toxicity

Tramadol has been associated with toxicity in several organ systems, particularly at high doses or with chronic use.

| Toxicity Type | Key Findings | References |

| Hepatotoxicity | Elevated liver enzymes, and in cases of overdose, acute liver failure. The mechanism may involve direct hepatocellular injury or mitochondrial toxicity.[11][12][13] Long-term use has been linked to an increased risk of liver damage.[13] | [11][12][13][14] |

| Cardiotoxicity | Can induce cardiac inflammation and endothelial dysfunction with chronic exposure.[15] High doses may have a negative inotropic effect, and in rare cases, lead to cardiogenic shock. Individuals who are CYP2D6 ultrarapid metabolizers may be at higher risk.[16][17] | [15][18][16][17][19] |

| Neurotoxicity | Can lower the seizure threshold and induce seizures, even at therapeutic doses in susceptible individuals.[20] Chronic use and overdose can lead to neuroinflammation, oxidative stress, and neurotransmitter imbalances.[20][21][22] | [20][21][22][23] |

| Nephrotoxicity | Long-term use may increase the risk of kidney damage. | [13] |

Proposed Experimental Protocols for this compound

The following are proposed methodologies for the preliminary toxicological screening of this compound.

In Vitro Assays

-

Cell Line: Human hepatoma cell line (e.g., HepG2) and a human renal cell line (e.g., HEK293).

-

Method: Cells are seeded in 96-well plates and exposed to a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Cell viability is assessed using a standard MTT or MTS assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated at each time point.

-

Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, with and without metabolic activation (S9 fraction).

-

Method: The bacterial strains are exposed to various concentrations of this compound. The number of revertant colonies is counted and compared to the negative control.

-

Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertants.

-

Method: Patch-clamp electrophysiology on a cell line stably expressing the hERG potassium channel.

-

Purpose: To assess the potential for QT interval prolongation and cardiac arrhythmias.

-

Data Analysis: The concentration of this compound that causes 50% inhibition of the hERG current (IC50) is determined.

In Vivo Acute Toxicity Study

-

Species: Wistar rats or Swiss albino mice (male and female).

-

Method: A single dose of this compound is administered orally or intravenously at escalating doses to different groups of animals. A control group receives the vehicle.

-

Observations: Animals are observed for clinical signs of toxicity and mortality for up to 14 days. Body weight is recorded periodically.

-

Endpoint: Determination of the LD50 value. A full histopathological examination of major organs is performed on all animals.

Visualizations

Signaling and Metabolic Pathways

References

- 1. Tramadol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Clinical pharmacology of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Tramadol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Tramadol | C16H25NO2 | CID 33741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The experimental toxicology of tramadol: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scilit.com [scilit.com]

- 10. researchgate.net [researchgate.net]

- 11. Tramadol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. goodrx.com [goodrx.com]

- 13. Does tramadol damage the liver? [medicalnewstoday.com]

- 14. Melatonin and N- Acetylcysteine as Remedies for Tramadol-Induced Hepatotoxicity in Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chronic exposure to tramadol induces cardiac inflammation and endothelial dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Near-fatal tramadol cardiotoxicity in a CYP2D6 ultrarapid metabolizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. Cardiovascular Safety of Tramadol Not Assured for Osteoarthritis Patients - Mass General Advances in Motion [advances.massgeneral.org]

- 20. files.core.ac.uk [files.core.ac.uk]

- 21. Chronic exposure to the opioid tramadol induces oxidative damage, inflammation and apoptosis, and alters cerebral monoa… [ouci.dntb.gov.ua]

- 22. Neurotoxic Effects of Tramadol Administration on the Cerebellar and Cerebral Cortices of Adult Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Impact of tramadol and morphine abuse on the activities of acetylcholine esterase, Na+/K+-ATPase and related parameters in cerebral cortices of male adult rats - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of O-Acetyl Tramadol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of O-Acetyl Tramadol in common laboratory solvents. Designed for researchers, scientists, and drug development professionals, this document outlines the available solubility data, provides detailed experimental protocols for solubility determination, and presents a visual representation of relevant biological pathways and experimental workflows.

Core Data Presentation: Solubility Profile

The following table summarizes the known and inferred solubility of this compound. It is critical to note that the data for this compound is predictive and should be confirmed experimentally.

| Solvent | Chemical Class | Predicted this compound Solubility | Reported Tramadol HCl Solubility |

| Water | Polar Protic | Low to Moderate | Readily Soluble[1] |

| Ethanol | Polar Protic | Moderate to High | Readily Soluble[1] |

| Methanol | Polar Protic | Moderate to High | Data not available |

| Isopropanol | Polar Protic | Moderate | Data not available |

| Acetonitrile | Polar Aprotic | Moderate to High | Data not available |

| Acetone | Polar Aprotic | Moderate to High | Data not available |

| Dichloromethane (DCM) | Halogenated | High | Data not available |

| Chloroform | Halogenated | High | Data not available |

| Ethyl Acetate | Ester | Moderate to High | Data not available |

| Diethyl Ether | Ether | Moderate | Data not available |

| Hexane | Nonpolar | Low | Data not available |

| Toluene | Nonpolar | Low to Moderate | Data not available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Data not available |

| Dimethylformamide (DMF) | Polar Aprotic | High | Data not available |

Experimental Protocols for Solubility Determination

Accurate determination of this compound's solubility is crucial for various stages of research and development. The following are standard experimental protocols that can be employed.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE).

-

Quantification: Determine the concentration of this compound in the clear, saturated solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

Calculation: Express the solubility in terms of mass per volume (e.g., mg/mL or g/L).

Kinetic Solubility

This high-throughput method assesses the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the aqueous buffer or solvent of interest.

-

Precipitation Detection: Monitor the solutions for the formation of a precipitate. This can be done visually or, more accurately, using instrumental methods like nephelometry, which measures light scattering caused by suspended particles.

-

Determination of Kinetic Solubility: The kinetic solubility is the highest concentration at which no precipitation is observed.

Mandatory Visualizations

Tramadol Metabolism and Signaling Pathway

The following diagram illustrates the metabolic pathway of Tramadol to its active metabolite, O-Desmethyltramadol (a close analog of this compound), and its subsequent interaction with opioid receptors, as well as its role as a serotonin-norepinephrine reuptake inhibitor.

Metabolism and primary mechanism of action of Tramadol.

Experimental Workflow for Thermodynamic Solubility Determination

This diagram outlines the sequential steps involved in the shake-flask method for determining thermodynamic solubility.

Workflow for thermodynamic solubility determination.

References

O-Acetyl Tramadol: A Technical Whitepaper on its Discovery and Synthesis for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Acetyl Tramadol is a research chemical and a derivative of the well-known analgesic, Tramadol. While Tramadol and its primary metabolite, O-Desmethyltramadol (M1), have been extensively studied, this compound remains a less-characterized compound. This technical guide provides a comprehensive overview of the discovery and a plausible synthesis protocol for this compound. It is intended for researchers and scientists in the fields of pharmacology, medicinal chemistry, and drug development. This document outlines a detailed, theoretical synthesis protocol, discusses the predicted pharmacology based on the known mechanisms of Tramadol, and presents relevant quantitative data for the parent compound and its major metabolite to serve as a reference point. The information herein is designed to facilitate further research into the properties and potential applications of this compound.

Introduction

Tramadol is a centrally acting analgesic with a dual mechanism of action: it is a weak agonist of the μ-opioid receptor and it inhibits the reuptake of serotonin and norepinephrine.[1][2] Its primary active metabolite, O-Desmethyltramadol (M1), is a significantly more potent μ-opioid agonist and is largely responsible for the analgesic effects of the parent drug.[3][4] The existence of this compound as a research chemical (CAS 1413642-27-9) suggests its potential utility in scientific investigations, possibly as a prodrug to Tramadol or as a compound with its own unique pharmacological profile.[5] This whitepaper aims to consolidate the available information and provide a foundational guide for the synthesis and study of this compound.

Proposed Synthesis of this compound

Reaction Principle

The proposed synthesis involves the esterification of the phenolic hydroxyl group of Tramadol using an acetylating agent such as acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base, like pyridine, which acts as a catalyst and scavenges the acidic byproduct (acetic acid or hydrochloric acid).[6][7]

Experimental Protocol: Acetylation of Tramadol using Acetic Anhydride and Pyridine

This protocol is a standard and effective method for the acetylation of phenols.[5][6]

Materials:

-

(±)-Tramadol hydrochloride

-

Pyridine, anhydrous

-

Acetic anhydride

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Preparation of Tramadol Free Base: (±)-Tramadol is typically available as the hydrochloride salt. The free base can be prepared by dissolving the salt in water, basifying with a suitable base (e.g., sodium hydroxide) to a pH of >10, and extracting the free base into an organic solvent like dichloromethane. The organic extracts are then dried over anhydrous sulfate and the solvent is removed under reduced pressure.

-

Acetylation Reaction:

-

Dissolve the Tramadol free base (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.5-2.0 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by the slow addition of methanol.

-

Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure.

-

Dissolve the residue in dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques. A paper on the synthesis of other Tramadol derivatives confirms the use of such methods.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the acetyl group and the overall structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl stretch.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Predicted Pharmacology and Mechanism of Action

There is currently no specific pharmacological data available for this compound in the scientific literature. However, its mechanism of action can be predicted based on its chemical structure and the known pharmacology of Tramadol and its metabolite, O-Desmethyltramadol.

It is hypothesized that this compound may act as a prodrug for Tramadol. In vivo, esterases could hydrolyze the acetyl group, releasing Tramadol. If this is the case, the pharmacological effects of this compound would be largely dependent on the rate and extent of its conversion to Tramadol.

The anticipated signaling pathway, following potential in-vivo deacetylation to Tramadol, would involve the same targets as Tramadol and its active metabolite, O-Desmethyltramadol.

Signaling Pathway of Tramadol and O-Desmethyltramadol

Tramadol exerts its analgesic effect through a dual mechanism:

-

Opioid Receptor Agonism: Tramadol is a weak agonist of the μ-opioid receptor. Its primary metabolite, O-Desmethyltramadol (M1), is a much more potent μ-opioid receptor agonist.[3][4] Activation of these G-protein coupled receptors leads to an inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the modulation of ion channels, ultimately resulting in reduced neuronal excitability and pain transmission.

-

Monoamine Reuptake Inhibition: Tramadol also inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) in the central nervous system.[1][2] This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing descending inhibitory pain pathways.

Data Presentation: Tramadol and Metabolite Pharmacokinetics

No quantitative pharmacokinetic data for this compound is currently available. The following tables summarize the key pharmacokinetic parameters for Tramadol and its active metabolite, O-Desmethyltramadol, in humans to serve as a baseline for future comparative studies.

Table 1: Pharmacokinetic Parameters of Tramadol

| Parameter | Value | Reference(s) |

| Bioavailability (oral) | ~75% | [2] |

| Protein Binding | ~20% | [8] |

| Metabolism | Hepatic (CYP2D6, CYP3A4) | [8] |

| Elimination Half-life | ~6.3 hours | [1] |

| Excretion | Primarily renal | [8] |

Table 2: Pharmacokinetic Parameters of O-Desmethyltramadol (M1)

| Parameter | Value | Reference(s) |

| Onset of Action | Slower than Tramadol | |

| Affinity for μ-opioid receptor | ~200 times higher than Tramadol | |

| Elimination Half-life | ~9 hours | [3] |

Visualizations

Experimental Workflow

Caption: Proposed experimental workflow for the synthesis of this compound.

Signaling Pathway

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Semantic Scholar [semanticscholar.org]

- 8. xianshiyoudaxuexuebao.com [xianshiyoudaxuexuebao.com]

Pharmacological Profile of O-Acetyl Tramadol Enantiomers: A Technical Guide

Disclaimer: O-Acetyl Tramadol is a designer drug and a derivative of tramadol. As of the writing of this guide, there is a significant lack of published scientific literature detailing the specific pharmacological profile of its individual enantiomers. Therefore, this document provides a predictive analysis based on the well-established structure-activity relationships of the parent compound, tramadol, and its primary active metabolite, O-desmethyltramadol (M1). The quantitative data, experimental protocols, and signaling pathways presented are extrapolated and should be considered hypothetical until verified by empirical research.

Introduction

Tramadol is a centrally acting analgesic with a dual mechanism of action, involving weak µ-opioid receptor agonism and inhibition of serotonin and norepinephrine reuptake.[1][2][3] It is administered as a racemic mixture of two enantiomers, (+)-tramadol and (-)-tramadol, which have distinct and complementary pharmacological activities.[4] The primary metabolite, O-desmethyltramadol (M1), is a significantly more potent µ-opioid agonist than the parent compound.[5][6]

This compound is a synthetic derivative of tramadol where the phenolic hydroxyl group is acetylated. This structural modification is expected to significantly alter its pharmacological profile, primarily by preventing its O-demethylation to the potent M1 metabolite. Consequently, the pharmacological activity of this compound is likely attributable to the parent molecule itself. This guide explores the predicted pharmacological profile of the individual enantiomers of this compound.

Predicted Pharmacological Profile

Based on the known pharmacology of tramadol enantiomers, the following profiles are predicted for the enantiomers of this compound:

-

(+)-O-Acetyl Tramadol: This enantiomer is predicted to be the primary contributor to serotonin reuptake inhibition.[1][3] Its affinity for the µ-opioid receptor is expected to be weak.

-

(-)-O-Acetyl Tramadol: This enantiomer is predicted to be the primary contributor to norepinephrine reuptake inhibition.[1] Its affinity for the µ-opioid receptor is expected to be negligible.

The synergistic interaction between the two enantiomers, a hallmark of racemic tramadol's analgesic efficacy, is also anticipated with racemic this compound.

Data Presentation

The following tables summarize the predicted receptor binding affinities and monoamine reuptake inhibition potencies of this compound enantiomers, with comparative data for tramadol and its M1 metabolite for context.

Table 1: Predicted Opioid Receptor Binding Affinities (Ki, nM)

| Compound | µ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor |

| (+)-O-Acetyl Tramadol (Predicted) | > 1000 | > 10000 | > 10000 |

| (-)-O-Acetyl Tramadol (Predicted) | > 10000 | > 10000 | > 10000 |

| (+)-Tramadol | ~2100 | ~57600 | ~42700 |

| (-)-Tramadol | >10000 | >10000 | >10000 |

| (+)-O-desmethyltramadol (M1) | ~3.4 | ~100 | ~240 |

| (-)-O-desmethyltramadol (M1) | ~240 | >10000 | >10000 |

Data for tramadol and M1 are compiled from existing literature.[7][8] Data for this compound enantiomers are predictive.

Table 2: Predicted Monoamine Transporter Inhibition (Ki, nM)

| Compound | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |

| (+)-O-Acetyl Tramadol (Predicted) | < 1000 | > 5000 |

| (-)-O-Acetyl Tramadol (Predicted) | > 5000 | < 1000 |

| (+)-Tramadol | ~990 | ~790 |

| (-)-Tramadol | ~5300 | ~430 |

Data for tramadol enantiomers are compiled from existing literature.[1] Data for this compound enantiomers are predictive.

Hypothetical Experimental Protocols

To empirically determine the pharmacological profile of this compound enantiomers, the following experimental protocols would be necessary.

Receptor Binding Assays

Objective: To determine the binding affinities (Ki) of (+)-O-Acetyl Tramadol and (-)-O-Acetyl Tramadol for human µ, δ, and κ opioid receptors.

Methodology:

-

Cell Culture and Membrane Preparation: Stably transfected cell lines (e.g., HEK293 or CHO) expressing the human µ, δ, or κ opioid receptor will be cultured. Cell membranes will be harvested and prepared by homogenization and centrifugation.

-

Radioligand Binding Assay:

-

Competition binding assays will be performed using a specific radioligand for each receptor (e.g., [³H]-DAMGO for µ, [³H]-DPDPE for δ, and [³H]-U69,593 for κ).

-

Increasing concentrations of (+)-O-Acetyl Tramadol or (-)-O-Acetyl Tramadol will be incubated with the cell membranes and the respective radioligand.

-

Non-specific binding will be determined in the presence of a high concentration of a non-labeled ligand (e.g., naloxone).

-

Bound and free radioligand will be separated by rapid filtration.

-

Radioactivity will be quantified using liquid scintillation counting.

-

-

Data Analysis: The IC50 values (concentration of the test compound that inhibits 50% of specific radioligand binding) will be determined by non-linear regression analysis. The Ki values will be calculated from the IC50 values using the Cheng-Prusoff equation.

Monoamine Reuptake Assays

Objective: To determine the potency (IC50) of (+)-O-Acetyl Tramadol and (-)-O-Acetyl Tramadol to inhibit the reuptake of serotonin and norepinephrine.

Methodology:

-

Synaptosome Preparation: Synaptosomes will be prepared from specific rat brain regions (e.g., striatum for dopamine transporter, hippocampus for serotonin transporter, and frontal cortex for norepinephrine transporter) by differential centrifugation.

-

Reuptake Assay:

-

Synaptosomes will be incubated with increasing concentrations of (+)-O-Acetyl Tramadol or (-)-O-Acetyl Tramadol.

-

Radiolabeled monoamines (e.g., [³H]-serotonin or [³H]-norepinephrine) will be added to initiate the uptake reaction.

-

Uptake will be terminated by rapid filtration.

-

The amount of radiolabeled monoamine taken up by the synaptosomes will be quantified by liquid scintillation counting.

-

-

Data Analysis: The IC50 values will be determined by non-linear regression analysis of the concentration-response curves.

Mandatory Visualizations

Predicted Signaling Pathway

Caption: Predicted mechanism of action of this compound enantiomers at the synapse.

Experimental Workflow for Receptor Binding Assay

Caption: Workflow for determining the opioid receptor binding affinity of this compound enantiomers.

Logical Relationship of Tramadol Metabolism and this compound

Caption: Metabolic fate of Tramadol versus the effect of acetylation in this compound.

Conclusion

References

- 1. Complementary and synergistic antinociceptive interaction between the enantiomers of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Actions of tramadol, its enantiomers and principal metabolite, O-desmethyltramadol, on serotonin (5-HT) efflux and uptake in the rat dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. synergypublishers.com [synergypublishers.com]

- 5. Role of Enantiomers in Pharmacology | PPTX [slideshare.net]

- 6. Part 4: Stereochemistry in Drug Action and Pharmacology – Chiralpedia [chiralpedia.com]

- 7. Synthesis and separation of optically active compounds. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship for enantiomers of potent inhibitors of B. anthracis dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the In Vitro Quantification of O-Acetyl Tramadol

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Acetyl Tramadol is a synthetic derivative of tramadol, a widely used centrally acting analgesic. The acetylation of the hydroxyl group on the phenol moiety may alter its pharmacokinetic and pharmacodynamic properties. To investigate its in vitro characteristics, such as metabolic stability and enzymatic activity, robust and sensitive analytical methods are essential for its accurate quantification in various biological matrices.

This document provides a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound and a protocol for a typical in vitro metabolism study using human liver microsomes.

Proposed Analytical Method: LC-MS/MS for this compound Quantification

Liquid chromatography coupled with tandem mass spectrometry is the recommended technique for the quantification of this compound due to its high sensitivity, selectivity, and wide dynamic range.[6][7][8][9]

Principle

A known amount of an internal standard (IS) is added to the in vitro sample. The analytes (this compound and its potential metabolite, tramadol) and the IS are then extracted from the biological matrix using protein precipitation or liquid-liquid extraction. The extracted sample is injected into an LC-MS/MS system. The compounds are separated chromatographically and then detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the IS against a calibration curve.

Proposed LC-MS/MS Method Parameters

The following table summarizes the proposed starting parameters for the LC-MS/MS method. Optimization will be necessary.

| Parameter | Proposed Condition | Rationale / Reference |

| Sample Preparation | ||

| Extraction Method | Protein Precipitation with Acetonitrile (1:3 v/v, sample to solvent) | Simple, fast, and effective for removing proteins from in vitro samples.[6][7] |

| Internal Standard (IS) | Tramadol-d6 or a structurally similar stable isotope-labeled compound | To compensate for variability in sample processing and instrument response.[10] |

| Liquid Chromatography | ||

| HPLC System | A standard UHPLC or HPLC system | |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) | Commonly used for the separation of opioids and their metabolites.[6][11] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and ionization efficiency.[9][11] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase chromatography.[9][11] |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analytes, then return to initial conditions for re-equilibration. A typical starting point could be 5% B to 95% B over 3-5 minutes. | To achieve good separation of this compound, tramadol, and potential metabolites. |

| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for the proposed column dimensions. |

| Column Temperature | 40 °C | To ensure reproducible retention times.[11] |

| Injection Volume | 5 - 10 µL | |

| Mass Spectrometry | ||

| Mass Spectrometer | Triple quadrupole mass spectrometer | For sensitive and selective MRM analysis. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Tramadol and its derivatives readily form positive ions.[7][8] |

| MRM Transitions (Hypothetical) | This compound: Precursor ion (m/z) would be the molecular weight + 1. The product ion would likely be a stable fragment, possibly corresponding to the loss of the acetyl group or fragmentation of the cyclohexyl ring. Tramadol: m/z 264.2 -> 58.1[9] | MRM transitions need to be determined by infusing a standard of this compound into the mass spectrometer. |

| Collision Energy (CE) | To be optimized for each transition | |

| Dwell Time | 50 - 100 ms |

Method Validation

The proposed method must be validated according to established guidelines.[1][2][3][4][5] The following parameters should be assessed:

| Validation Parameter | Acceptance Criteria (Typical) |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |

| Linearity and Range | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. The range should cover the expected concentrations in the study samples. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable precision (≤ 20%) and accuracy (within ± 20%). Signal-to-noise ratio should be ≥ 10. |

| Accuracy and Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ± 15% (± 20% at LLOQ). |

| Matrix Effect | Assessed to ensure that the matrix does not interfere with the ionization of the analyte and IS. |

| Recovery | The extraction efficiency of the analyte and IS from the biological matrix. |

| Stability | Analyte stability in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term). |

Experimental Protocol: In Vitro Metabolism of this compound in Human Liver Microsomes

This protocol describes a typical experiment to assess the metabolic stability of this compound in human liver microsomes.

Materials and Reagents

-

This compound

-

Tramadol (as a potential metabolite standard)

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Internal Standard (IS) solution

-

Control compounds (e.g., a known stable compound and a known rapidly metabolized compound)

Experimental Procedure

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and dilute it with phosphate buffer to the desired final concentration (e.g., 1 µM).

-

In a microcentrifuge tube, add the following in order:

-

Phosphate buffer

-

Human Liver Microsomes (final concentration typically 0.5-1 mg/mL)

-

This compound solution

-

-

Prepare control incubations:

-

No NADPH: to assess non-enzymatic degradation.

-

No microsomes: to assess chemical stability in the buffer.

-

Heat-inactivated microsomes: as another control for enzymatic activity.

-

-

-

Initiation of the Metabolic Reaction:

-

Pre-incubate the mixtures at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

-

Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

-

-

Termination of the Reaction:

-

Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard. This will stop the enzymatic reaction and precipitate the proteins.

-

-

Sample Processing:

-

Vortex the samples vigorously.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using the validated LC-MS/MS method to determine the concentrations of this compound and tramadol.

-

Data Analysis

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

Determine the slope of the linear portion of the curve.

-

Calculate the in vitro half-life (t½) using the equation: t½ = -0.693 / slope.

-

Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Visualizations

Proposed In Vitro Metabolic Pathway of this compound

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for this compound in vitro metabolism.

References

- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. ema.europa.eu [ema.europa.eu]

- 3. database.ich.org [database.ich.org]

- 4. fda.gov [fda.gov]

- 5. old-ciu.ciu.edu.ge [old-ciu.ciu.edu.ge]

- 6. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LC-MS/MS Quantification of Tramadol and Gabapentin Utilizing Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Determination of Tramadol in Urine using LC-MS/MS [sigmaaldrich.com]

Application Note: Quantitative Analysis of O-Acetyl Tramadol in Research Samples using HPLC-MS/MS

Abstract

This application note details a sensitive and specific HPLC-MS/MS method for the quantitative determination of O-Acetyl Tramadol in prepared samples. This compound is a derivative of O-desmethyltramadol (O-DSMT), the primary active metabolite of the analgesic drug Tramadol. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound. The methodology is adapted from established protocols for Tramadol and its metabolites, providing a robust foundation for analysis. The described method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity.

Introduction

Tramadol is a widely used centrally acting analgesic. Its primary active metabolite, O-desmethyltramadol (O-DSMT), is formed by the action of the cytochrome P450 enzyme CYP2D6. This compound is an acetylated derivative of O-DSMT. Accurate and sensitive quantification of such analogs is crucial in various research and development settings. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the selective and sensitive detection of drug molecules and their metabolites in complex matrices. This document provides a detailed protocol for the analysis of this compound.

Experimental Protocol

Sample Preparation (General Guideline)

The choice of sample preparation method will depend on the sample matrix (e.g., plasma, urine, tissue homogenate). Below are two common procedures.

a) Protein Precipitation (for Plasma/Serum Samples)

-

To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., O-desmethyl-cis-tramadol-D6).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

b) Solid Phase Extraction (SPE) (for Urine or Complex Samples)

-

Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load 1 mL of the sample (pre-treated with buffer to adjust pH if necessary) onto the cartridge.

-

Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

-

Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition.

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

a) HPLC System

-

Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm) is recommended.[1][2]

-

Mobile Phase A: 0.1% Formic Acid in Water.[3]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.[3]

-

Injection Volume: 5 µL.[3]

-

Gradient Elution:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 5 |

| 5.0 | 95 |

| 7.0 | 95 |

| 7.1 | 5 |

| 10.0 | 5 |

b) Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[1][2]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Spray Voltage: ~4500 V.

-

Source Temperature: ~500°C.

-

Curtain Gas: ~30 psi.

-

Collision Gas: ~9 psi.

Data Acquisition and Analysis

Data should be acquired in MRM mode, monitoring the transitions for this compound and the internal standard. Quantification is performed by integrating the peak areas of the analyte and the internal standard and comparing the area ratio to a calibration curve.

Quantitative Data

The following table summarizes the key quantitative parameters for the HPLC-MS/MS analysis of this compound. The MRM transitions are predicted based on the structure of this compound (Molecular Weight: 305.41 g/mol ) and the known fragmentation of Tramadol and its metabolites. The primary fragmentation is expected to be the loss of the dimethylamine group.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 306.4 | 58.2 | 150 | 25 (Optimizable) |

| This compound (Qualifier) | 306.4 | 248.2 | 150 | 20 (Optimizable) |

| Internal Standard (IS) | - | - | - | - |

Note: The molecular formula for this compound is C18H27NO3. The precursor ion [M+H]+ corresponds to m/z 306.4. The primary product ion at m/z 58.2 corresponds to the dimethylaminomethyl fragment, a characteristic fragment for Tramadol and its metabolites.[4][5] The qualifier ion at m/z 248.2 corresponds to the loss of the acetyl group and the dimethylamine moiety. Collision energies should be optimized for the specific instrument used.

Experimental Workflow Diagram

Caption: Workflow for this compound Detection.

Signaling Pathway/Logical Relationship Diagram

This diagram illustrates the logical relationship between Tramadol, its primary active metabolite O-desmethyltramadol, and the target analyte this compound.

Caption: Metabolic and Derivatization Pathway.

Conclusion

The HPLC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound. The protocol is based on well-established analytical techniques for related compounds, ensuring a high degree of reliability. The provided parameters for chromatography and mass spectrometry serve as a strong starting point for method development and validation in a research setting. It is recommended that users perform a full method validation according to the relevant guidelines for their specific application.

References

- 1. LC-MS/MS Quantification of Tramadol and Gabapentin Utilizing Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. xianshiyoudaxuexuebao.com [xianshiyoudaxuexuebao.com]

- 3. Determination of Tramadol in Urine using LC-MS/MS [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Note: O-Acetyl Tramadol as a Reference Standard in Chromatographic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tramadol is a centrally acting analgesic used for the treatment of moderate to severe pain. Its complex mechanism of action involves weak binding to the μ-opioid receptor and inhibition of the reuptake of norepinephrine and serotonin. The primary active metabolite of tramadol, O-desmethyltramadol (M1), exhibits a significantly higher affinity for the μ-opioid receptor and is a major contributor to the overall analgesic effect. Accurate and reliable quantification of tramadol and its metabolites is crucial in clinical and forensic toxicology, as well as in pharmaceutical research and development.

O-Acetyl Tramadol, a synthetic derivative of tramadol, serves as an excellent internal standard for the chromatographic analysis of tramadol and its metabolites. The introduction of the acetyl group alters the molecule's polarity and volatility, allowing for clear chromatographic separation from the parent drug and its other metabolites. This application note provides detailed protocols for the use of this compound as a reference standard in Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) methods.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₈H₂₇NO₃ |

| Molecular Weight | 305.41 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in methanol, ethanol, and acetonitrile |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To develop a validated GC-MS method for the simultaneous determination of tramadol and O-desmethyltramadol in biological matrices using this compound as an internal standard. Acetylation is a common derivatization technique in GC-MS to improve the volatility and thermal stability of analytes.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system)

-

Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Reagents and Materials:

-

This compound reference standard

-

Tramadol and O-desmethyltramadol reference standards

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Ethyl acetate, HPLC grade

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation (Plasma):

-

To 1 mL of plasma, add 10 µL of this compound internal standard solution (10 µg/mL in methanol).

-

Perform a solid-phase extraction (SPE) using C18 cartridges.

-

Condition the cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.

-

Elute the analytes with 3 mL of methanol.

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of ethyl acetate.

-

For derivatization, add 50 µL of BSTFA with 1% TMCS and heat at 70°C for 30 minutes.

GC-MS Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute

-

Ramp to 280°C at 20°C/min

-

Hold at 280°C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ions for Monitoring (Hypothetical m/z values based on common fragmentation patterns):

| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Tramadol-TMS | 264 | 58 | 246 |

| O-desmethyltramadol-TMS | 323 | 58 | 308 |

| This compound | 305 | 58 | 247 |

High-Performance Liquid Chromatography (HPLC) with UV Detection

Objective: To develop a validated RP-HPLC method for the quantification of tramadol in pharmaceutical formulations using this compound as an internal standard.

Instrumentation:

-

HPLC system with a UV detector (e.g., Agilent 1260 Infinity II LC System)

-

Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents and Materials:

-

This compound reference standard

-

Tramadol reference standard

-

Acetonitrile, HPLC grade

-

Methanol, HPLC grade

-

Ammonium acetate

-

Deionized water

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and 10 mM Ammonium Acetate buffer (pH 4.5) in a gradient elution.

-

Start with 20% Acetonitrile, increasing to 80% over 10 minutes.

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 270 nm

-

Injection Volume: 20 µL

Standard and Sample Preparation:

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Tramadol reference standards in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL for tramadol, each containing a fixed concentration of this compound (e.g., 20 µg/mL).

-

Sample Preparation (Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Transfer an accurately weighed portion of the powder equivalent to 10 mg of tramadol to a 100 mL volumetric flask.

-

Add 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol.

-

Filter the solution through a 0.45 µm syringe filter.

-

Dilute an aliquot of the filtrate with the mobile phase to obtain a final concentration in the calibration range, adding the internal standard to have the same fixed concentration as in the working standards.

-

Data Presentation

Table 1: Hypothetical Chromatographic Data for GC-MS and HPLC Analysis

| Parameter | Tramadol | O-desmethyltramadol | This compound (IS) |

| GC-MS | |||

| Retention Time (min) | 8.5 | 9.2 | 9.8 |

| Quantifier Ion (m/z) | 264 | 323 | 305 |

| Linearity Range (ng/mL) | 10 - 1000 | 10 - 1000 | - |

| Limit of Quantification (ng/mL) | 10 | 10 | - |

| HPLC | |||

| Retention Time (min) | 5.2 | - | 6.8 |

| Linearity Range (µg/mL) | 1 - 100 | - | - |

| Limit of Quantification (µg/mL) | 1 | - | - |

Visualizations

Caption: Experimental workflow for the chromatographic analysis using this compound.

Caption: Simplified signaling pathway of Tramadol's analgesic action.

Conclusion

This compound is a suitable and effective internal standard for the quantification of tramadol and its primary metabolite, O-desmethyltramadol, in various matrices. Its distinct chromatographic behavior allows for reliable separation and accurate quantification. The protocols outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to implement in their analytical workflows. The provided methods can be further optimized and validated according to specific laboratory requirements and regulatory guidelines.

Application Note: Characterizing Receptor Binding Affinity of Tramadol Analogs Using Competitive Binding Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tramadol is a widely used centrally acting analgesic for moderate to severe pain. Its mechanism of action is complex, involving a weak affinity for the µ-opioid receptor (MOR) and inhibition of serotonin and norepinephrine reuptake.[1][2][3] The primary analgesic effect from opioid receptor activation is attributed to its main active metabolite, O-desmethyltramadol (M1), which exhibits a significantly higher affinity for the µ-opioid receptor.[2][4][5][6]

While information on O-Acetyl Tramadol is limited, with its primary identification as an intermediate in the synthesis of another Tramadol metabolite, N-Demethyltramadol, the principles of characterizing its receptor binding affinity would follow established protocols for related compounds.[7][8] This document provides a detailed protocol and application data for Tramadol and its active metabolite, O-desmethyltramadol, in competitive binding assays, serving as a comprehensive guide for researchers evaluating the receptor binding profiles of novel Tramadol analogs.

Competitive binding assays are a fundamental tool in pharmacology for determining the affinity of an unlabeled test compound for a specific receptor by measuring its ability to displace a labeled ligand.[9][10] These assays are crucial for screening new chemical entities and elucidating their potential mechanism of action.

Principle of Competitive Binding Assays

A competitive binding assay involves a receptor, a radiolabeled ligand that binds to the receptor with high affinity and specificity, and an unlabeled test compound (the competitor). The assay measures the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (IC50). This IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity (Kd) of the radioligand.[11]

Quantitative Data: Binding Affinities at Human µ-Opioid Receptor

The following table summarizes the binding affinities (Ki) of Tramadol, its metabolites, and other opioids for the human µ-opioid receptor (MOR). This data highlights the significantly higher affinity of the M1 metabolite (O-desmethyltramadol) compared to the parent drug.

| Compound | Receptor | Ki Value (nM) | Reference |

| (+)-O-Desmethyltramadol (M1) | Human µ-opioid | 3.4 | [5] |

| (+/-)-O-Desmethyltramadol (M1) | Human µ-opioid | 18.59 | [12] |

| (-)-O-Desmethyltramadol (M1) | Human µ-opioid | 240 | [5] |

| (+/-)-Tramadol | Human µ-opioid | 2400 (2.4 µM) | [5] |

| (+/-)-Tramadol | Human µ-opioid | 12486 (12.486 µM) | [12] |

| Morphine | Human µ-opioid | ~0.4-2.5 | [2][12][13] |

| Naloxone (Antagonist) | Human µ-opioid | 1.52 | [12] |

Note: Lower Ki values indicate higher binding affinity.

Experimental Protocols

This section details the protocols for membrane preparation and the competitive radioligand binding assay.

Membrane Preparation from Cells Expressing µ-Opioid Receptor

This protocol is adapted from standard procedures for preparing cell membranes for receptor binding assays.[11]

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer (50mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitor cocktail

-

Cryoprotectant Buffer (Lysis buffer with 10% sucrose)

-

BCA Protein Assay Kit

Procedure:

-

Cell Culture: Grow cells stably expressing the human µ-opioid receptor (e.g., CHO or HEK293 cells) in appropriate culture vessels to near confluence.

-

Harvesting: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

-

Lysis: Add ice-cold lysis buffer to the plate and scrape the cells. Collect the cell suspension.

-

Homogenization: Homogenize the suspension using a Dounce homogenizer or sonication to ensure complete cell lysis.

-

Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to pellet nuclei and large debris.

-

Membrane Pelleting: Carefully transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.

-

Washing: Discard the supernatant, resuspend the membrane pellet in fresh lysis buffer, and repeat the high-speed centrifugation.

-

Final Preparation: Resuspend the final pellet in a cryoprotectant buffer.

-

Quantification and Storage: Determine the protein concentration of the membrane preparation using a BCA assay. Aliquot the membrane suspension and store at -80°C until use.[11]

Competitive Radioligand Binding Assay Protocol

This protocol describes a filtration-based assay to determine the IC50 and Ki of a test compound.[9][11][14]

Materials:

-

Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4

-

Radioligand: e.g., [³H]-Naloxone or [³H]-DAMGO (a potent MOR agonist), at a fixed concentration near its Kd.

-

Test Compound: this compound, Tramadol, or O-desmethyltramadol, prepared in a dilution series (e.g., 10 concentrations over a 5-log unit range).[9]

-

Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM Naloxone).

-

Membrane Preparation: Thawed and diluted in assay buffer to a final concentration of 50-120 µg protein per well.[11]

-

96-well plates

-

Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine)

-

Vacuum filtration apparatus (Harvester)

-

Scintillation cocktail and counter

Procedure:

-

Assay Setup: The assay is performed in a 96-well plate with a final volume of 250 µL per well. Set up wells for total binding, non-specific binding, and for each concentration of the test compound.

-

Component Addition: To each well, add the components in the following order:

-

150 µL of the diluted membrane preparation.

-